An In-Depth Technical Guide to 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5): A Core Structural Moiety in Modern Antidepressant Therapy
An In-Depth Technical Guide to 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5): A Core Structural Moiety in Modern Antidepressant Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS Number 143612-85-5), a pivotal chemical entity primarily recognized as a core structural component of the multimodal antidepressant, Vilazodone. While not typically isolated as a standalone intermediate in scaled synthetic routes, its implicit structural and functional significance is profound. This document will elucidate the synthesis of its immediate precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and discuss the chemical logic that positions this scaffold as a key pharmacophore. The guide will further explore the biological significance of this moiety by detailing the mechanism of action of Vilazodone, where the indole-5-carbonitrile and the aminobutyl linker are critical for its dual activity as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.
Introduction: A Key Building Block in Serotonergic Drug Design
3-(4-aminobutyl)-1H-indole-5-carbonitrile is an indolealkalamine derivative that has garnered significant interest in medicinal chemistry due to its integral role in the structure of Vilazodone. Vilazodone, marketed under the brand name Viibryd, is an FDA-approved medication for the treatment of major depressive disorder (MDD).[1][2][3] The unique pharmacological profile of Vilazodone is attributed to its dual action on the serotonin system, a property conferred by the specific arrangement of its constituent pharmacophores, including the 3-(4-aminobutyl)-1H-indole-5-carbonitrile core.[3]
This guide will delve into the chemical and biological context of this important structural motif, providing insights for researchers engaged in the design and synthesis of novel central nervous system (CNS) agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H15N3 | PubChem |
| Molecular Weight | 213.28 g/mol | PubChem |
| XLogP3 | 1.0 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 65.6 Ų | PubChem |
| CAS Number | 143612-85-5 | Sigma-Aldrich[2] |
Synthesis and Chemical Logic
The synthesis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile is not typically reported as a discrete, final step. Instead, its chloro-precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is the key synthesized intermediate, which is then directly utilized in the subsequent alkylation step to form Vilazodone.
Synthesis of the Key Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7)
The synthesis of this crucial intermediate has been approached through several methods, with the Friedel-Crafts acylation followed by reduction being a common strategy.
Methodology: Friedel-Crafts Acylation and Reduction
This two-step process begins with the acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to the alkyl chain.
Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Step 1: Friedel-Crafts Acylation
-
To a solution of 5-cyanoindole in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride or zinc chloride at a reduced temperature (typically 0-5 °C).[4]
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution and the product, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, is extracted with an organic solvent.
Step 2: Reduction of the Ketone
-
The crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
A reducing agent, for instance, sodium borohydride in the presence of a catalyst like ferric chloride, or sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), is added portion-wise while controlling the temperature.[5][6]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction is quenched, and the product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is isolated through extraction and can be further purified by recrystallization.[6]
Causality in Experimental Choices:
-
Lewis Acid Catalyst: The Friedel-Crafts acylation requires a Lewis acid to activate the acyl chloride, making it a more potent electrophile for the attack by the electron-rich indole ring.
-
Selective Reduction: The choice of reducing agent is critical to selectively reduce the ketone to a methylene group without affecting the nitrile or the indole ring.
The Role in Vilazodone Synthesis: Direct Alkylation
The most direct and industrially relevant synthetic pathway to Vilazodone involves the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with the secondary amine of a piperazine derivative. This bypasses the need to synthesize and isolate 3-(4-aminobutyl)-1H-indole-5-carbonitrile.
Caption: Synthetic pathway to Vilazodone.
Hypothetical Synthesis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile
While not a standard intermediate in Vilazodone synthesis, the conversion of the chlorobutyl precursor to the aminobutyl compound could theoretically be achieved through established chemical transformations.
Gabriel Synthesis:
A classic method for converting alkyl halides to primary amines is the Gabriel synthesis. This involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[7][8][9][10] This method offers the advantage of avoiding over-alkylation, which can be an issue with direct amination.
Caption: Hypothetical Gabriel synthesis route.
Biological Significance and Pharmacological Profile
The biological importance of the 3-(4-aminobutyl)-1H-indole-5-carbonitrile scaffold is primarily understood through its incorporation into Vilazodone.
Vilazodone's Dual Mechanism of Action
Vilazodone is classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[11] Its therapeutic effect is believed to be mediated by two distinct actions on the serotonergic system:
-
Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][3]
-
5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A receptor subtype.[1][3] This action is thought to contribute to its antidepressant and anxiolytic effects and may be associated with a lower incidence of sexual side effects compared to traditional SSRIs.
Caption: Vilazodone's dual mechanism of action.
Structure-Activity Relationship (SAR)
The 3-(4-aminobutyl)-1H-indole-5-carbonitrile moiety contributes significantly to the pharmacological activity of Vilazodone:
-
Indole Nucleus: The indole scaffold is a well-established pharmacophore in many serotonergic ligands, providing a key structural element for interaction with serotonin receptors and transporters.
-
Butyl Linker: The four-carbon chain provides the optimal spacing and flexibility for the molecule to simultaneously interact with both the serotonin transporter and the 5-HT1A receptor.
-
5-Carbonitrile Group: The electron-withdrawing nitrile group at the 5-position of the indole ring influences the electronic properties of the indole system, which can modulate binding affinity and selectivity for its targets.
Applications in Drug Discovery and Development
The indole-5-carbonitrile scaffold is a valuable starting point for the development of new CNS-active compounds. Its presence in a clinically successful drug like Vilazodone validates its importance as a pharmacophore. Researchers can leverage the synthetic routes to the precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to create libraries of novel compounds for screening against various neurological targets. The exploration of different linkers and terminal amine functionalities attached to the indole-5-carbonitrile core could lead to the discovery of new therapeutics with improved efficacy and side-effect profiles.
Conclusion
3-(4-aminobutyl)-1H-indole-5-carbonitrile, while not a commonly isolated compound, represents a cornerstone in the structure of the modern antidepressant Vilazodone. Its synthesis is intrinsically linked to its chloro-precursor, which is a readily accessible intermediate. The true value of this aminobutyl indole carbonitrile lies in its embodiment of a key pharmacophore that enables the dual mechanism of action of Vilazodone. A thorough understanding of the synthesis of its precursor and the structure-activity relationships of the final drug product provides a solid foundation for medicinal chemists and pharmacologists working on the next generation of serotonergic agents.
References
- European Patent Office. (n.d.). EP2647625A1 - Process for preparing vilazodone hydrochloride. Google Patents.
-
Wikipedia. (2024). Vilazodone. Retrieved from [Link]
- Vertex AI Search. (n.d.). Exploring 3-(4-Chlorobutyl)
- ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3).
-
PubChem. (n.d.). Vilazodone. National Institutes of Health. Retrieved from [Link]
- ALB Technology. (n.d.). 143612-79-7 | 3-(4-Chlorobutyl)indole-5-carbonitrile.
- Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
- Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
- Google Patents. (n.d.).
- MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Roshdy, W. (2023). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. PsychDB.
- Technical Disclosure Commons. (2025).
- TCI Chemicals. (n.d.). 3-(4-Chlorobutyl)indole-5-carbonitrile.
- ECHEMI. (n.d.). 143612-79-7, 3-(4-Chlorobutyl)indole-5-carbonitrile Formula.
- BLDpharm. (n.d.). 143612-79-7|3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.
- Page, M. E., & Cryan, J. F. (2014). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. Frontiers in pharmacology, 5, 146.
- Master Organic Chemistry. (2023). The Gabriel Synthesis.
- Aspris, D., et al. (2023). Structural basis of vilazodone dual binding mode to the serotonin transporter.
- Koldsø, H., et al. (2015).
- ResearchGate. (n.d.). Clinical Summary of Vilazodone.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Celanire, S., et al. (2023). Structural basis of vilazodone dual binding mode to the serotonin transporter. bioRxiv.
- Leonard, M. S. (2013, December 18). Gabriel Synthesis [Video]. YouTube.
- Kim, K. W., et al. (2015). Vilazodone for the Treatment of Major Depressive Disorder.
- ApiSyn Healthcare Pvt. Ltd. (n.d.). 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.
- University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
Sources
- 1. Vilazodone - Wikipedia [en.wikipedia.org]
- 2. PHARMACEUTICAL COMPOSITIONS OF VILAZODONE HYDROCHLORIDE - Patent 3360543 [data.epo.org]
- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]
- 5. EP2647625A1 - Process for preparing vilazodone hydrochloride - Google Patents [patents.google.com]
- 6. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
